![molecular formula C14H20ClN3S B4180268 N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4180268.png)
N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea
Overview
Description
N-(4-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea, commonly known as CPET, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been synthesized using various methods. CPET has been found to have significant biochemical and physiological effects, making it a valuable tool in laboratory experiments.
Mechanism of Action
CPET exerts its effects by inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. By inhibiting MAO, CPET increases the levels of neurotransmitters in the brain, leading to its various physiological effects. CPET has also been shown to interact with other receptors, including the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
CPET has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. CPET has also been found to have analgesic effects, reducing pain sensitivity in animal models. In addition, CPET has been shown to inhibit tumor growth in various cancer cell lines. CPET has also been found to have effects on the cardiovascular and respiratory systems, including reducing blood pressure and improving lung function.
Advantages and Limitations for Lab Experiments
CPET has several advantages as a tool in laboratory experiments. It has a high potency and specificity, making it a valuable tool in the study of various physiological processes. CPET is also relatively easy to synthesize, making it accessible to researchers. However, CPET has some limitations, including its potential toxicity and the need for careful handling. CPET can also be difficult to administer in vivo, requiring specialized techniques.
Future Directions
CPET has shown significant potential in various areas of research, including pharmacology and cancer biology. Future research could focus on optimizing the synthesis of CPET to improve its yield and purity. Additionally, further investigation is needed to determine the optimal dosage and administration of CPET in different animal models. CPET could also be used in combination with other drugs to enhance its effects and reduce toxicity. Finally, CPET could be studied in clinical trials to determine its potential as a therapeutic agent for various diseases.
Scientific Research Applications
CPET has been widely used in scientific research, particularly in the field of pharmacology. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. CPET has also been used in the study of the central nervous system, cardiovascular system, and respiratory system. It has been found to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-piperidin-1-ylethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3S/c15-12-4-6-13(7-5-12)17-14(19)16-8-11-18-9-2-1-3-10-18/h4-7H,1-3,8-11H2,(H2,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAWZADYYMWUSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=S)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[2-(piperidin-1-yl)ethyl]thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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